
1-((3-Nitrophenyl)methyl)quinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Nitrophenyl)methyl)quinolinium chloride is a chemical compound with the molecular formula C16H13ClN2O2 It is known for its unique structure, which combines a quinolinium core with a nitrophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Nitrophenyl)methyl)quinolinium chloride typically involves the reaction of quinoline with 3-nitrobenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Quinoline+3-Nitrobenzyl chloride→1-((3-Nitrophenyl)methyl)quinolinium chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Nitrophenyl)methyl)quinolinium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinolinium core can be reduced to a dihydroquinoline derivative.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-((3-Aminophenyl)methyl)quinolinium derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of azide or thiol-substituted quinolinium compounds.
Scientific Research Applications
1-((3-Nitrophenyl)methyl)quinolinium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various quinolinium derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 1-((3-Nitrophenyl)methyl)quinolinium chloride involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylmethyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The quinolinium core can intercalate with DNA, affecting its function and stability.
Comparison with Similar Compounds
- 1-((4-Nitrophenyl)methyl)quinolinium chloride
- 1-((2-Nitrophenyl)methyl)quinolinium chloride
- 1-((3-Nitrophenyl)methyl)pyridinium chloride
Comparison: 1-((3-Nitrophenyl)methyl)quinolinium chloride is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different redox properties and binding affinities, making it a valuable compound for specific applications.
Properties
CAS No. |
36586-67-1 |
|---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
1-[(3-nitrophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H13N2O2.ClH/c19-18(20)15-8-3-5-13(11-15)12-17-10-4-7-14-6-1-2-9-16(14)17;/h1-11H,12H2;1H/q+1;/p-1 |
InChI Key |
MUBWEXZDRIKTRS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=CC(=CC=C3)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


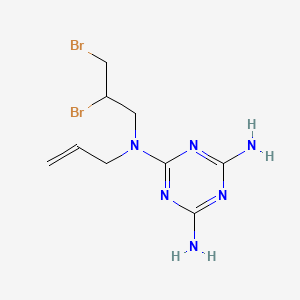
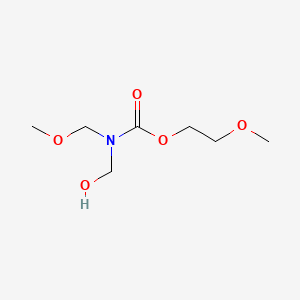
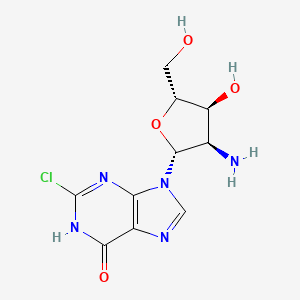
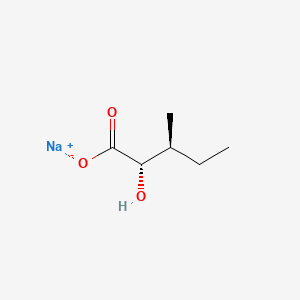
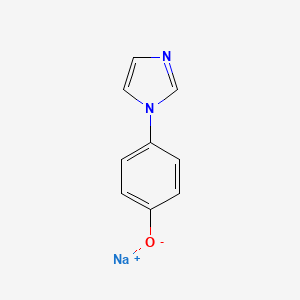


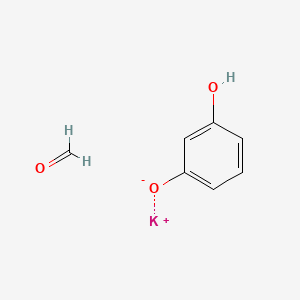
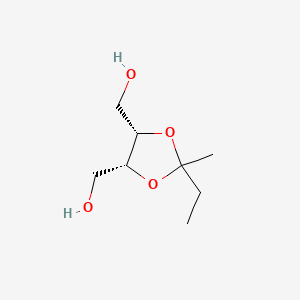
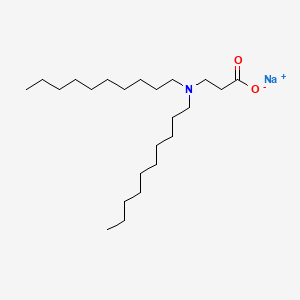
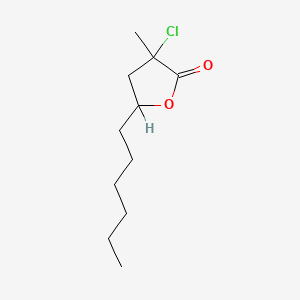
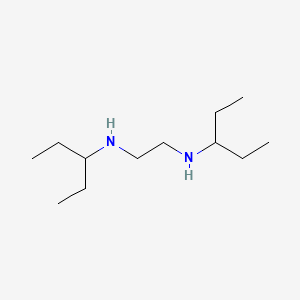
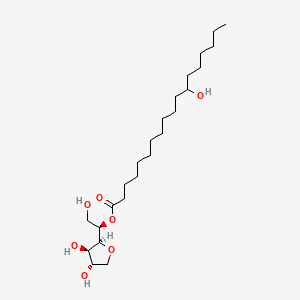
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
